Cas no 27059-24-1 (1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)benzene)

1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound characterized by its high degree of fluorine substitution, which imparts exceptional chemical stability and resistance to oxidation. The presence of both pentafluorophenyl and trifluoroethyl groups enhances its electron-withdrawing properties, making it valuable in applications requiring strong inductive effects, such as in advanced material synthesis or as a building block for specialty chemicals. Its low polarizability and thermal stability further suit it for use in high-performance coatings, electronic materials, and pharmaceutical intermediates. The compound's well-defined structure and purity ensure reproducibility in research and industrial processes.
1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)benzene structure
27059-24-1 structure
Product Name:1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)benzene
CAS No:27059-24-1
MF:C8H2F8
MW:250.088710308075
CID:2930890
PubChem ID:15893038
Update Time:2025-05-27

1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene
    • Benzene, 1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethyl)-
    • 27059-24-1
    • CBA05924
    • AZSBRCDLVFIMRD-UHFFFAOYSA-N
    • STL557636
    • AKOS005256138
    • BBL103826
    • 1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethyl)benzene
    • 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)benzene
    • Inchi: 1S/C8H2F8/c9-3-2(1-8(14,15)16)4(10)6(12)7(13)5(3)11/h1H2
    • InChI Key: AZSBRCDLVFIMRD-UHFFFAOYSA-N
    • SMILES: C1(F)=C(CC(F)(F)F)C(F)=C(F)C(F)=C1F

Computed Properties

  • Exact Mass: 250.00287536g/mol
  • Monoisotopic Mass: 250.00287536g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0Ų

1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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